N-[2-(4-fluorophenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine
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Overview
Description
N-[2-(4-fluorophenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a 4-methyl-1H-pyrazol-1-yl group and a 2-(4-fluorophenyl)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 4-methyl-1H-pyrazol-1-yl group: This step often involves the use of pyrazole derivatives and suitable coupling reagents.
Attachment of the 2-(4-fluorophenyl)ethyl group: This can be accomplished through nucleophilic substitution reactions using 4-fluorophenylethyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halides, alkylating agents, and acids/bases are employed under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N-[2-(4-fluorophenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorophenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine
- N-[2-(4-bromophenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine
- N-[2-(4-methylphenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine
Uniqueness
N-[2-(4-fluorophenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine is unique due to the presence of the 4-fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it distinct from its analogs.
This detailed article provides an overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-6-(4-methylpyrazol-1-yl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5/c1-12-9-21-22(10-12)16-8-15(19-11-20-16)18-7-6-13-2-4-14(17)5-3-13/h2-5,8-11H,6-7H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQVFJAXUFESOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=NC=NC(=C2)NCCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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